
3-Ethyl-2,2,3,4,4-pentamethylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2,2,3,4,4-pentamethylpentane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by its highly branched structure, which contributes to its unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,2,3,4,4-pentamethylpentane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an alkane in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbon molecules into smaller, branched alkanes. Catalysts such as zeolites are commonly used to facilitate these reactions under high temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-2,2,3,4,4-pentamethylpentane primarily undergoes substitution reactions due to its saturated nature. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Halogenation using reagents like chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or heat.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, although the reaction conditions need to be carefully controlled to prevent over-oxidation.
Major Products Formed
Halogenation: The major products are haloalkanes, where one or more hydrogen atoms are replaced by halogen atoms.
Oxidation: The oxidation of this compound can lead to the formation of alcohols, ketones, or carboxylic acids, depending on the extent of oxidation.
Applications De Recherche Scientifique
3-Ethyl-2,2,3,4,4-pentamethylpentane has several applications in scientific research:
Chemistry: It is used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Its interactions with biological membranes and proteins are studied to understand the effects of branched hydrocarbons on biological systems.
Medicine: Research into its potential as a solvent or carrier for drug delivery systems is ongoing.
Industry: It is used in the formulation of specialty fuels and lubricants due to its stability and low reactivity.
Mécanisme D'action
As a hydrocarbon, 3-Ethyl-2,2,3,4,4-pentamethylpentane does not have a specific mechanism of action in biological systems. its physical properties, such as hydrophobicity and molecular size, influence its interactions with other molecules. In industrial applications, its branched structure contributes to its effectiveness as a fuel additive by improving combustion efficiency and reducing engine knocking.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,4,4-Pentamethylpentane
- 2,2,4,4-Tetramethylpentane
- 3-Ethyl-2,4-dimethylpentane
Uniqueness
3-Ethyl-2,2,3,4,4-pentamethylpentane is unique due to its specific branching pattern, which affects its boiling point, melting point, and reactivity compared to other similar alkanes. Its highly branched structure results in lower intermolecular forces, leading to lower boiling and melting points relative to less branched isomers.
Propriétés
Numéro CAS |
66576-21-4 |
|---|---|
Formule moléculaire |
C12H26 |
Poids moléculaire |
170.33 g/mol |
Nom IUPAC |
3-ethyl-2,2,3,4,4-pentamethylpentane |
InChI |
InChI=1S/C12H26/c1-9-12(8,10(2,3)4)11(5,6)7/h9H2,1-8H3 |
Clé InChI |
IZNAUALMSCRPBS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


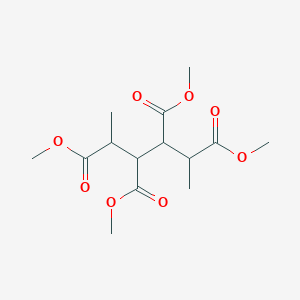
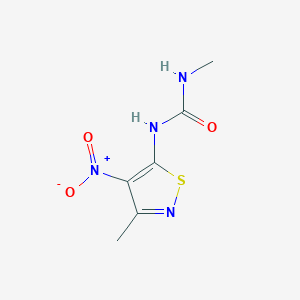


![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
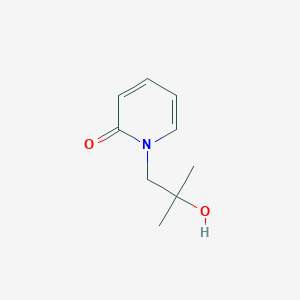
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
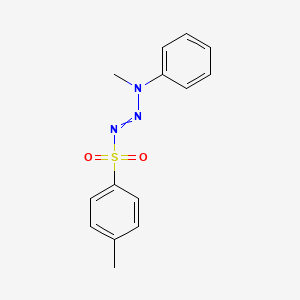
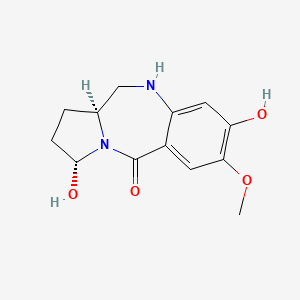

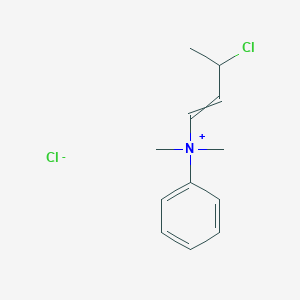
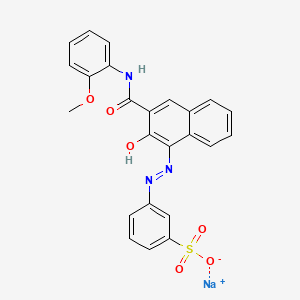
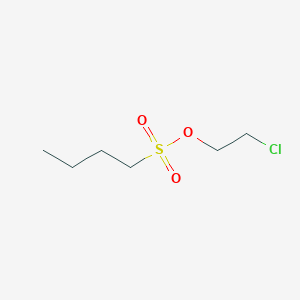
![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)
